molecular formula C17H17N3O4S B2982975 N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide CAS No. 1251695-61-0

N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide

Cat. No. B2982975
CAS RN: 1251695-61-0
M. Wt: 359.4
InChI Key: UHXNLDKBLDYJFS-UHFFFAOYSA-N
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Description

“N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the one , often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .


Chemical Reactions Analysis

Pyrazoles, including the compound , can undergo a variety of chemical reactions. For instance, a regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • A study by Mert et al. (2015) focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety. These compounds were tested for their inhibitory effects on human carbonic anhydrase isoenzymes, showing varying degrees of inhibition (Mert et al., 2015).
  • Bülbül et al. (2008) synthesized amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, studying their inhibitory effects on carbonic anhydrase isoenzymes. The results indicated potent inhibition, suggesting potential applications in related fields (Bülbül et al., 2008).

Antitumor and Antiproliferative Activities

  • Mert et al. (2014) reported the synthesis of pyrazole-sulfonamide derivatives and tested their antiproliferative activities against cancer cell lines. Some compounds exhibited promising broad-spectrum antitumor activity (Mert et al., 2014).
  • Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related derivatives, screening them for cytotoxic activity against Ehrlich Ascites Carcinoma cells, revealing potential antitumor applications (Hassan et al., 2014).

Antimicrobial Activity

  • Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety and evaluated their antimicrobial activities. Several compounds showed promising results against bacteria and fungi, indicating potential for antimicrobial applications (Darwish et al., 2014).
  • El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, assessing their antimicrobial activity. Their findings suggest potential use in developing antimicrobial agents (El‐Emary et al., 2002).

Chemical Synthesis and Structural Analysis

  • Zhu et al. (2011) described an efficient strategy for the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, which could have implications in the synthesis of related pyrazole compounds (Zhu et al., 2011).
  • Kettmann and Svetlik (2003) conducted a crystallographic study on a pyrazole derivative, providing insights into the three-dimensional arrangement of pharmacophoric groups in such compounds (Kettmann & Svetlik, 2003).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-6-7-25-16(10)17-20-19-15(24-17)9-14(21)18-12-5-4-11(22-2)8-13(12)23-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXNLDKBLDYJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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